molecular formula C25H22F3NO3S B1662794 MK-2894 CAS No. 1006036-87-8

MK-2894

Katalognummer: B1662794
CAS-Nummer: 1006036-87-8
Molekulargewicht: 473.5 g/mol
InChI-Schlüssel: QJZQFVRFJCGDKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MK-2894 umfasst mehrere Schritte, beginnend mit der Herstellung von SchlüsselzwischenproduktenDas Endprodukt wird durch eine Reihe von Reaktionen erhalten, einschließlich Amidbindungsbildung und Cyclisierung .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dabei werden Reaktionen mit hoher Ausbeute und effiziente Reinigungsverfahren eingesetzt, um die Reinheit und Konsistenz der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MK-2894 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die für weitere Forschungs- und Entwicklungsarbeiten verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

MK-2894 exhibits a favorable pharmacokinetic profile in animal models:

Parameter Value Species
Bioavailability (F)21% to 32%Mice, Rats, Dogs
Clearance Rate (CL)9.2 to 23 mL/min/kgMice, Rats, Dogs
Volume of Distribution (Vd)0.91 to 7.6 L/kgMice, Rats, Dogs
Elimination Half-life (T1/2)4.5 to 15 hoursMice, Rats, Dogs
Maximum Concentration (Cmax)1.4 to 4.5 μMMice, Rats

Pain Management

This compound has shown significant efficacy in various pain models:

  • Acute Pain Model : In carrageenan-induced mechanical hyperalgesia in SD rats, this compound displayed dose-dependent inhibition of pain response with an ED50 value of 0.36 mg/kg .
  • Chronic Pain Model : It effectively inhibited chronic paw swelling in adjuvant-induced arthritis rat models, with an ED50 value of 0.02 mg/kg/day .

Inflammation Research

This compound's anti-inflammatory properties make it a candidate for studying inflammatory diseases:

  • Animal Studies : In models of arthritis and other inflammatory conditions, this compound demonstrated potent anti-inflammatory activity, suggesting its potential as a safer alternative to traditional NSAIDs .

Case Study 1: Efficacy in Arthritis Models

In a controlled study involving adjuvant-induced arthritis in rats, this compound was administered at varying doses to assess its impact on paw swelling and pain response.

  • Methodology : Rats were divided into groups receiving different doses (0.1 mg/kg to 10 mg/kg) over five days.
  • Findings : The study reported complete inhibition of secondary paw swelling at an ED100 of 0.1 mg/kg/day with plasma concentrations reaching therapeutic levels .

Case Study 2: Pharmacokinetics and Safety Profile

A pharmacokinetic study was conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound across different species.

  • Results : The drug exhibited moderate bioavailability and favorable half-life characteristics across species, indicating potential for oral administration in clinical settings .

Wirkmechanismus

MK-2894 exerts its effects by selectively binding to the EP4 receptor, a subtype of the prostaglandin E2 receptor. This binding inhibits the receptor’s activity, leading to a reduction in the production of cyclic adenosine monophosphate (cAMP). This, in turn, modulates inflammatory responses and reduces pain .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    EP4-Rezeptor-Antagonisten: Andere Verbindungen in dieser Kategorie umfassen Grapiprant und CJ-023,423.

    Nichtsteroidale Antirheumatika (NSAR): Wie Ibuprofen und Naproxen

Einzigartigkeit

MK-2894 ist aufgrund seiner hohen Selektivität und Potenz als EP4-Rezeptor-Antagonist einzigartig. Es bietet eine sicherere Alternative zu traditionellen NSAR und Coxiben mit einem günstigen pharmakokinetischen Profil und reduzierten gastrointestinalen Nebenwirkungen .

Biologische Aktivität

MK-2894, also known as sodium salt of 4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate, is a potent and selective second-generation antagonist of the E-prostanoid receptor subtype EP4. This compound has garnered attention for its potential therapeutic applications in inflammatory conditions and cancer due to its favorable pharmacokinetic profile and biological activity.

PropertyValue
CAS Number 1006036-88-9
Molecular Formula C25H21F3NNaO3S
Molecular Weight 495.489 g/mol
IC50 Value Potent against EP4 receptors

Biological Activity

This compound exhibits significant anti-inflammatory activity across various preclinical models. Its mechanism primarily involves the inhibition of EP4 receptor signaling, which is known to suppress immune responses. This dual role of enhancing immune activation while reducing inflammation positions this compound as a promising candidate for treating conditions like arthritis and cancer.

Key Findings from Research

  • Anti-inflammatory Effects : this compound has demonstrated potent anti-inflammatory effects in animal models, outperforming traditional NSAIDs like indomethacin in terms of gastrointestinal tolerability .
  • Pharmacokinetics : Studies indicate that this compound has favorable pharmacokinetic properties, allowing for effective dosing regimens in preclinical species .
  • Immune Modulation : The compound enhances the activation of CD8+ T cells and monocytes in vitro, suggesting its potential utility in cancer immunotherapy by promoting lymphocyte infiltration in tumor microenvironments .

In Vivo Studies

Research has shown that this compound can significantly reduce disease burden in various tumor models. For instance:

  • Colorectal Cancer Model : In the adenomatous polyposis coli (APC) min+/− model, this compound treatment led to increased lymphocyte infiltration and reduced tumor size compared to controls .
  • Syngeneic Allograft Experiments : Mice treated with this compound showed enhanced antitumor immunity compared to those receiving standard treatments, indicating its potential as a novel therapeutic agent .

Comparative Analysis with Other EP Antagonists

The following table summarizes the biological activity of this compound compared to other known EP antagonists:

CompoundTarget ReceptorBiological ActivityNotable Findings
This compound EP4Potent anti-inflammatoryFavorable GI profile vs. indomethacin
CJ-042794 EP4Effective in pain modelsDemonstrated efficacy in inflammation
E7046 EP4Antitumor efficacyProlonged survival in CT26 model

Eigenschaften

IUPAC Name

4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3NO3S/c1-14-20(13-16-3-7-19(8-4-16)25(26,27)28)21(15(2)33-14)22(30)29-24(11-12-24)18-9-5-17(6-10-18)23(31)32/h3-10H,11-13H2,1-2H3,(H,29,30)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZQFVRFJCGDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)C(=O)NC2(CC2)C3=CC=C(C=C3)C(=O)O)CC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648063
Record name 4-{1-[(2,5-Dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006036-87-8
Record name 4-{1-[(2,5-Dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoate from Example 16, Step 3 (172 mg, 0.353 mmol) was reacted under conditions similar to Example 1, Step 11. The crude solid was swished in 10:90 EtOH/hexane and the suspension was filtered. The resulting solid was rinsed with 10:90 EtOH/hexane, then hexane and dried to afford the desired product as a white solid. MS (−ESI): m/z 472 (M−1)−.
Name
EtOH hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MK-2894
Reactant of Route 2
Reactant of Route 2
MK-2894
Reactant of Route 3
MK-2894
Reactant of Route 4
MK-2894
Reactant of Route 5
MK-2894
Reactant of Route 6
MK-2894

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.